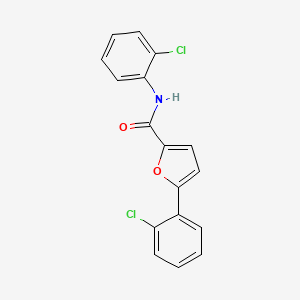

N,5-bis(2-chlorophenyl)-2-furamide

Description

Structure

3D Structure

Properties

CAS No. |

199458-90-7 |

|---|---|

Molecular Formula |

C17H11Cl2NO2 |

Molecular Weight |

332.2 g/mol |

IUPAC Name |

N,5-bis(2-chlorophenyl)furan-2-carboxamide |

InChI |

InChI=1S/C17H11Cl2NO2/c18-12-6-2-1-5-11(12)15-9-10-16(22-15)17(21)20-14-8-4-3-7-13(14)19/h1-10H,(H,20,21) |

InChI Key |

XGYSIVAQKAUIOD-UHFFFAOYSA-N |

Canonical SMILES |

C1=CC=C(C(=C1)C2=CC=C(O2)C(=O)NC3=CC=CC=C3Cl)Cl |

Origin of Product |

United States |

A Closer Look at N,5 Bis 2 Chlorophenyl 2 Furamide

Overview of N,5-bis(2-chlorophenyl)-2-furamide: Chemical Context and Research Trajectory

This compound is a synthetic organic compound that integrates both the furan (B31954) and amide functionalities. Its structure features a central furan ring with a 2-chlorophenyl group attached at the 5-position and an N-(2-chlorophenyl)amide group at the 2-position. The presence of two chlorophenyl substituents is a notable feature of this molecule.

While specific research dedicated solely to this compound is not extensively documented in publicly available literature, its chemical architecture places it within a class of compounds of significant interest. The broader family of 2-furamide (B1196590) derivatives has been investigated for potential biological activities. ontosight.ai The inclusion of halogen atoms, such as chlorine, on the phenyl rings can influence the compound's lipophilicity and electronic properties, which in turn may affect its biological interactions. ontosight.ai

The research trajectory for compounds of this nature generally involves synthesis followed by screening for various biological activities. For instance, related furan-amidine derivatives have been synthesized and evaluated for their antimicrobial properties. nih.gov The exploration of furan-based compounds for applications in materials science, such as the development of novel polymers and materials for organic electronics, also provides a potential avenue for future investigation of this compound and its analogues. ntu.edu.sgresearchgate.net

Scope and Objectives of the Research Outline

The primary objective of this article is to provide a detailed and scientifically grounded overview of this compound, focusing exclusively on its chemical nature and the significance of its constituent scaffolds. This is achieved by:

Establishing the foundational importance of furan and amide moieties in the broader contexts of medicinal chemistry and materials science.

Presenting the chemical structure and context of this compound.

Outlining the potential research directions for this compound based on the known properties and applications of related chemical structures.

This article strictly adheres to the chemical and structural aspects of the compound, without delving into dosage, administration, or safety profiles, to maintain a focused and scientifically rigorous discussion.

Direct Synthesis Approaches to this compound and Analogues

Direct synthetic routes offer efficient ways to construct the target molecule and its related structures. These methods often involve the formation of the core furan ring and the amide bond in a streamlined manner.

Phase Transfer Catalysis in the Synthesis of N-Aryl-5-(2-Chlorophenyl)-2-Furamides

Phase transfer catalysis (PTC) has proven to be an effective technique for the synthesis of N-aryl-5-(2-chlorophenyl)-2-furamides, providing good to excellent yields under mild, liquid-liquid conditions. tandfonline.com In this method, 5-(2-chlorophenyl)-2-furoyl chloride is reacted with various substituted arylamines in a biphasic system of dichloromethane (B109758) and aqueous sodium hydroxide (B78521). tandfonline.com Polyethylene glycol-400 (PEG-400) is a commonly used catalyst in these reactions, demonstrating significant catalytic effects. tandfonline.com The general procedure involves stirring a mixture of 5-(2-chlorophenyl)-2-furoyl chloride, an arylamine, aqueous sodium hydroxide, dichloromethane, and PEG-400 at room temperature. tandfonline.com This approach offers advantages such as simple operation, mild reaction conditions, and high yields compared to classical methods. tandfonline.comjlu.edu.cn

The use of PTC facilitates the transfer of the hydroxide ion from the aqueous phase to the organic phase, where it can deprotonate the arylamine, making it a more effective nucleophile for the reaction with the acyl chloride. This method avoids the need for anhydrous solvents and harsh conditions often associated with traditional acylation reactions.

One-Pot Syntheses of N-Aryl-5-aryl-2-furoyl Amides via Reaction of 5-Aryl-2-Furoic Acid with Arylamines

One-pot synthesis provides an efficient route to N-aryl-5-aryl-2-furoyl amides directly from 5-aryl-2-furoic acids and arylamines. tandfonline.comresearchgate.net This method utilizes phenylsulfonyl chloride as a reagent under solid-liquid phase transfer catalysis conditions, resulting in excellent yields. tandfonline.comresearchgate.net The reaction is typically carried out in the presence of a base and a phase transfer catalyst. This approach is attractive due to its operational simplicity and the direct conversion of carboxylic acids to amides without the need to isolate the intermediate acyl chloride. tandfonline.comresearchgate.net

This synthetic strategy highlights the versatility of 5-aryl-2-furoic acid derivatives as building blocks for more complex molecules. The reaction proceeds by activating the carboxylic acid with phenylsulfonyl chloride, followed by nucleophilic attack of the arylamine to form the amide bond.

Arylation Reactions of Furan-2-carboxylic Acid Derivatives for 5-Arylfuran-2-carboxamide Formation

The introduction of an aryl group at the 5-position of the furan ring is a key step in the synthesis of this compound and its analogues. Arylation of furan-2-carboxylic acid or its methyl ester with arenediazonium chlorides in the presence of a copper(II) chloride catalyst, a process known as the Meerwein reaction, yields the corresponding 5-arylfuran-2-carboxylic acids or their esters. researchgate.netpensoft.net These intermediates can then be converted to the desired 5-arylfuran-2-carboxamides. researchgate.netpensoft.net

For instance, 5-arylfuran-2-carboxylic acids can be transformed into the corresponding acyl chlorides, which are then reacted with appropriate amines to form the final amide product. pensoft.net This multi-step approach allows for the synthesis of a wide variety of 5-arylfuran-2-carboxamide derivatives by varying both the aryldiazonium salt and the amine.

Precursor Chemistry and Derivatization Strategies

The synthesis of this compound can also be approached through the chemical modification of suitable precursors. These strategies allow for the introduction of specific functional groups and the construction of the target molecule through a series of well-defined steps.

Thermal Fragmentation and Rearrangement of N-Aryl-2-furamide Oximes and Resulting Products

The thermal decomposition of N-aryl-2-furamide oximes offers a pathway to various heterocyclic products through complex fragmentation and rearrangement processes. jocpr.com When N-aryl-2-furamide oximes are heated under nitrogen, they can undergo homolysis of the N-O and/or C-N bonds, leading to a free radical mechanism. jocpr.com The major products of this thermolysis are often benzimidazoles, formed in significant yields (37-50%). jocpr.com Other products include 2-furonitrile, arylamines, 2-furoic acid, phenols, 2-furanilides, 2-(furan-2-yl)benzoxazoles, and carbazoles. jocpr.com

The specific products formed can be influenced by the reaction conditions. For example, the pyrolysis of N-aryl-2-furamide oximes in the presence of a radical trap like naphthalene (B1677914) can lead to the formation of α- and β-naphthols. jocpr.com Similarly, conducting the pyrolysis in boiling tetralin can produce 1-hydroxytetralin, α-tetralone, and 1,1'-bitetralyl as major products. jocpr.com These findings provide insight into the reactivity of the furan ring system and the N-aryl-2-furamide scaffold under thermal stress.

Advanced Amide Bond Formation Techniques for Substituted Furamide Derivatives

The formation of the amide bond is a fundamental transformation in the synthesis of this compound. Beyond traditional methods, advanced techniques are continuously being developed to improve efficiency, selectivity, and substrate scope. These methods often focus on milder reaction conditions and the use of novel coupling reagents and catalysts. researchgate.netresearchgate.netnih.gov

For the synthesis of substituted furamide derivatives, a variety of modern amide bond formation strategies can be employed. These include the use of sophisticated coupling reagents that activate the carboxylic acid partner for reaction with the amine. The choice of coupling reagent and reaction conditions can be critical for achieving high yields, especially with sterically hindered or electronically deactivated substrates. The development of catalytic direct amidation methods, which avoid the use of stoichiometric activating agents, represents a significant advancement in this field, offering more sustainable and atom-economical routes to amide synthesis. nih.gov

Exploration of Furan Ring System Modifications for Novel Furamide Synthesis

The furan scaffold, a cornerstone of many biologically active compounds, offers several avenues for structural modification to generate novel furamide derivatives. Research into related furan-containing molecules has demonstrated the feasibility of altering the heterocyclic core to fine-tune physicochemical and biological properties. These modifications can be broadly categorized into ring substitution, ring transformation, and isosteric replacement.

Investigations into compounds structurally related to furamides have shown that replacing one of the phenyl rings with a different heterocyclic system, such as indole (B1671886) or benzimidazole, can lead to compounds with enhanced biological activities. nih.gov Furthermore, the central furan linker itself has been successfully replaced with other five-membered heterocycles like thiophene (B33073) and selenophene (B38918) in analogues of the antiprotozoal agent furamidine (B1674271). nih.gov This isosteric replacement strategy suggests that novel analogues of this compound could be synthesized where the furan ring is substituted with a thiophene or selenophene ring, potentially altering the compound's activity profile.

Another approach involves the modification of substituents on the furan ring. For instance, the synthesis of various 5-substituted-2-(dimethylaminomethyl)-furyl derivatives has been explored to develop new therapeutic agents. researchgate.net This highlights the potential for introducing a range of functional groups at the C5 position of the furan ring in furamide synthesis, moving beyond the 5-(2-chlorophenyl) substituent.

Ring-opening reactions of the furan moiety present a more drastic but powerful strategy for creating entirely new chemical scaffolds. For example, the thermal generation of nitrenes has been used to induce the opening of a furan ring, leading to the formation of 2-acylvinyl indoles. researchgate.net While this transforms the original furan structure, it opens pathways to complex fused-ring systems derived from furamide precursors.

The table below summarizes potential modifications to the furan ring system for the synthesis of novel furamides, based on transformations reported for analogous compounds.

| Modification Strategy | Description | Potential Outcome for Furamide Synthesis | Literature Precedent |

|---|---|---|---|

| Isosteric Replacement | Substitution of the furan ring with another heterocycle of similar size and electronic properties. | Synthesis of thio- or seleno-furamide analogues, potentially altering biological activity. | Replacement of furan with thiophene in furamidine analogues. nih.gov |

| Substituent Modification | Introduction of diverse chemical groups at available positions on the furan ring. | Generation of a library of furamides with varied physicochemical properties. | Synthesis of 5-substituted-2-(dimethylaminomethyl)-furyl derivatives. researchgate.net |

| Ring Opening | Chemical transformation that breaks open the furan ring to form a new, acyclic or different cyclic structure. | Access to novel, complex heterocyclic systems derived from a furamide starting material. | Azide-induced furan ring opening to synthesize functionalized indoles. researchgate.net |

| Ring Hydrogenation | Reduction of the furan ring to form a tetrahydrofuran (B95107) ring. | Creation of more flexible, saturated analogues of furamides. | Hydrogenation of furoic acid to tetrahydro-2-furoic acid. wikipedia.org |

Considerations for Green Chemistry in Furamide Synthesis

The principles of green chemistry, which advocate for the design of chemical products and processes that minimize the use and generation of hazardous substances, are increasingly influencing pharmaceutical synthesis. mdpi.comnih.gov The application of these principles to the synthesis of this compound and related compounds can lead to more sustainable and efficient manufacturing processes.

A key aspect of green chemistry is the use of renewable feedstocks. researchgate.net Furfural (B47365), the precursor to 2-furoic acid, is a prime example of a renewable platform chemical. nih.gov It is industrially produced from the dehydration of C5 sugars found in lignocellulosic biomass, such as oat hulls and corn stover. nih.govwikipedia.org The traditional synthesis of 2-furoic acid from furfural often involves the Cannizzaro reaction, which has a maximum theoretical yield of 50% for each product. wikipedia.org Biocatalytic routes using microorganisms like Nocardia corallina offer a greener alternative with potentially higher yields. wikipedia.org

The choice of solvents is another critical consideration in green chemistry. jddhs.com Many traditional organic solvents are volatile, toxic, and non-biodegradable. jddhs.com Research into greener alternatives, such as ionic liquids or solvent-free reaction conditions, is ongoing. For example, the synthesis of furfural from xylose has been demonstrated in N,N-dimethylacetamide containing lithium chloride, and also under continuous flow processes using solid acid catalysts. nih.govgoogle.com

Catalysis plays a central role in green synthetic methodologies. The use of efficient catalysts, including biocatalysts and heterogeneous catalysts, can reduce energy consumption, minimize waste, and improve reaction selectivity. jddhs.com For instance, the hydrogenation of 2-furoic acid to tetrahydro-2-furoic acid can be achieved using heterogeneous catalysts like palladium-nickel on alumina. wikipedia.org In the synthesis of amides, moving away from stoichiometric coupling reagents towards catalytic methods is a key green objective.

The table below outlines key green chemistry principles and their potential application in the synthesis of furamides.

| Green Chemistry Principle | Application in Furamide Synthesis | Example/Potential Improvement |

|---|---|---|

| Use of Renewable Feedstocks | Utilizing biomass-derived starting materials. | Synthesis of the 2-furoic acid precursor from furfural, which is derived from agricultural waste. nih.gov |

| Catalysis | Employing catalytic reagents over stoichiometric ones to improve efficiency and reduce waste. | Using biocatalysis for the oxidation of furfural to 2-furoic acid, or employing heterogeneous catalysts for furan ring modifications. wikipedia.orgwikipedia.org |

| Safer Solvents and Auxiliaries | Replacing hazardous organic solvents with greener alternatives or eliminating them altogether. | Exploring ionic liquids or water as reaction media for furfural production and subsequent amidation reactions. nih.gov |

| Energy Efficiency | Conducting syntheses at ambient temperature and pressure; using energy-efficient techniques like microwave heating. | Development of catalytic systems that operate under milder conditions; investigation of microwave-assisted synthesis for the amidation step. mdpi.com |

| Waste Prevention | Designing synthetic routes that minimize the formation of byproducts. | Moving from the Cannizzaro reaction (50% yield) to higher-yielding catalytic oxidations for 2-furoic acid synthesis. wikipedia.org |

By integrating furan ring modifications with green chemistry principles, the synthesis of novel furamides can be advanced in a manner that is both innovative and environmentally responsible.

Structure Activity Relationship Sar Studies of N,5 Bis 2 Chlorophenyl 2 Furamide and Analogues

Influence of Halogen Substitution Patterns on Biological Efficacy and Selectivity

The presence and position of halogen atoms on the phenyl rings of furan-amide derivatives are significant determinants of their biological activity. Halogenation can modulate the electronic properties, lipophilicity, and metabolic stability of the compounds, thereby affecting their interaction with biological targets. ontosight.airsc.org

Research on related heterocyclic compounds has shown that both the type of halogen and its substitution pattern can have a profound impact on biological efficacy. For instance, in a series of cobalt bis(dicarbollide) derivatives, increasing the atomic mass of the halogen substituent (from fluorine to iodine) was found to enhance antibacterial activity and selectivity against mammalian cells. rsc.org This suggests that the size and polarizability of the halogen are important factors. Specifically, the introduction of a single iodine atom resulted in the most selective antibacterial action. rsc.org

In the context of furan-based compounds, the substitution of a 4-trifluoromethyl (CF3) group with a pentafluorosulfanyl (SF5) group at the para position of an aniline (B41778) ring in a related series led to a two- to three-fold improvement in activity, which was attributed to an increase in hydrophobicity. nih.gov Conversely, adding a second CF3 group at the meta position resulted in decreased potency. nih.gov This highlights the subtle interplay between the electronic effects and the steric bulk of the substituents.

The following table summarizes the influence of halogen substitutions on the biological activity of various heterocyclic compounds, providing insights that may be applicable to N,5-bis(2-chlorophenyl)-2-furamide analogues.

| Compound Series | Halogen Substitution | Effect on Biological Activity |

| Cobalt bis(dicarbollide) derivatives | F, Cl, Br, I | Increasing atomic mass of halogen improves antibacterial activity and selectivity. rsc.org |

| Triazolopyrimidine inhibitors | 4-SF5 vs. 4-CF3 on aniline ring | SF5 substitution increases potency 2-3 fold. nih.gov |

| Triazolopyrimidine inhibitors | 3,4-di-CF3 on aniline ring | Addition of a second CF3 group decreases potency. nih.gov |

Impact of Aryl Group Modifications on Pharmacological Outcomes

In a study of 5-arylfuran-2-carboxamide derivatives as urotensin-II receptor antagonists, a systematic investigation of various substituents on the C-5 aryl group was conducted. nih.gov The results demonstrated that a 3,4-difluorophenyl analogue was a highly potent antagonist, indicating that specific substitution patterns on the aryl ring are crucial for high-affinity binding. nih.gov

Furthermore, research on triazolopyrimidine inhibitors has shown that the binding pocket for the aryl amine is hydrophobic and does not form hydrogen bonds. nih.gov This suggests that lipophilic and sterically compatible aryl groups would be favored. Indeed, replacing a smaller 5-indanyl group with a larger 5,6,7,8-tetrahydro-2-naphthyl group led to a significant increase in activity, highlighting the importance of the size and shape of the aryl moiety. nih.gov

The table below illustrates the impact of aryl group modifications on the biological activity of related compound series.

| Compound Series | Aryl Group Modification | Impact on Pharmacological Outcome |

| 5-Aryl-furan-2-carboxamides | 3,4-difluorophenyl at C-5 | Highly potent urotensin-II receptor antagonist. nih.gov |

| Triazolopyrimidine inhibitors | Replacement of 5-indanyl with 5,6,7,8-tetrahydro-2-naphthyl | Increased potency. nih.gov |

Role of the Furan (B31954) Moiety in Overall Biological Potency and Specificity

Studies on the aromaticity of furan and its aza-derivatives have shown that the type and position of heteroatoms have a strong effect on the electronic properties of the ring. nih.gov The distribution of π-electrons in the furan ring can influence its ability to engage in π-stacking or other non-covalent interactions with a biological target. nih.gov

In a series of 5-aryl-furan-2-carboxamide derivatives, the furan core was found to be a key element for their activity as urotensin-II receptor antagonists. nih.gov The rigidity of the furan ring helps to position the pendant aryl groups in an optimal orientation for receptor binding. The presence of the furan ring is also believed to contribute to the favorable pharmacokinetic profile of some of these compounds, including high metabolic stability. nih.gov

The importance of the furan moiety is further underscored by the fact that many natural and synthetic compounds containing a furan ring exhibit a wide range of biological activities, including anti-inflammatory, antimicrobial, and antitumor effects. nih.gov The presence of the furan ring, in conjunction with other aromatic rings, can enhance the lipophilicity and, consequently, the biological effects of these molecules. nih.gov

Conformational Analysis and Steric Hindrance as SAR Determinants

The three-dimensional conformation of this compound and its analogues is a critical factor in determining their biological activity. Conformational analysis helps to understand the preferred spatial arrangement of the molecule, which in turn dictates how it can interact with a specific binding site on a biological target. Steric hindrance, caused by bulky substituents, can also play a significant role by restricting the rotational freedom of the molecule and influencing its binding affinity.

In related diaryl-substituted heterocyclic systems, the relative orientation of the aromatic rings is often a key determinant of activity. For instance, in a study of N-(2-Amino-5-chlorophenyl)-2-bromobenzenesulfonamide, the two aromatic rings were found to be almost perpendicular to each other, with a dihedral angle of 75.1°. researchgate.net This specific conformation was stabilized by intramolecular interactions.

Similarly, in bis(N-p-fluorophenylthiourea), the molecule adopts a s-cis or cisoid conformation, which is influenced by both intra- and intermolecular interactions. preprints.org Computational studies, such as those using Density Functional Theory (DFT), can provide valuable insights into the preferred conformations and the energy barriers for rotation around key bonds. preprints.org

For this compound, the rotation around the bonds connecting the phenyl rings to the furan core and the amide bond would be of particular interest. The presence of the ortho-chloro substituents on both phenyl rings likely introduces significant steric hindrance, which could restrict the conformational flexibility of the molecule and lock it into a specific, biologically active conformation.

Comparative SAR with Related Thiazole- and Benzamide-Containing Furan Derivatives

To further understand the SAR of this compound, it is instructive to compare its properties with those of related compounds where the furan or amide moieties are replaced with other chemical groups, such as thiazole (B1198619) or benzamide (B126).

Thiazole Derivatives: The thiazole ring is another five-membered heterocycle that is frequently found in biologically active compounds. fabad.org.tr In a study of 5-phenyl-2-furan derivatives containing a 1,3-thiazole moiety, several compounds showed potent inhibitory activity against E. coli β-glucuronidase. nih.gov A preliminary SAR study of these compounds revealed that the heterocyclic backbone and bromine substitution on the benzene (B151609) ring were important for activity. nih.gov This suggests that the electronic properties and the ability to form specific interactions are key, and that a thiazole ring can be a viable alternative to the furan ring in certain contexts.

Benzamide Derivatives: The amide bond is a crucial functional group in many drug molecules. Comparing furan-2-carboxamides with benzamides can provide insights into the role of the furan ring itself. In a series of oxazole-benzamide inhibitors of a bacterial cell division protein, potent anti-staphylococcal activity was observed. researchgate.net The benzamide portion of these molecules is critical for their interaction with the target protein. Replacing the furan ring with a benzene ring would alter the geometry and electronic properties of the scaffold, which could have a significant impact on biological activity.

The table below provides a comparative overview of the biological activities of furan, thiazole, and benzamide derivatives, highlighting the importance of the core scaffold.

| Compound Class | Core Moiety | Observed Biological Activity | Key SAR Insights |

| 5-Phenyl-2-furan derivatives | Furan, Thiazole | Potent E. coli β-glucuronidase inhibitors. nih.gov | Heterocyclic backbone and halogen substitution are important for activity. nih.gov |

| Oxazole-benzamide inhibitors | Benzamide | Potent anti-staphylococcal activity. researchgate.net | 5-halo oxazole (B20620) substitution can overcome resistance. researchgate.net |

| Thiazole derivatives | Thiazole | Broad spectrum of activities including antimicrobial and anticancer. fabad.org.tr | Structural diversity and optimization of pharmacological properties are key. fabad.org.tr |

Biological Activity Spectrum and Mechanistic Insights in Vitro Studies

Antiparasitic Activity and Putative Molecular Targets

Furan-based chemical scaffolds are present in several compounds with established antiparasitic activity. The biological action of N,5-bis(2-chlorophenyl)-2-furamide can be contextualized by examining the mechanisms of these related structures against parasites like Plasmodium falciparum and Entamoeba histolytica.

The malaria parasite, Plasmodium falciparum, is incapable of synthesizing purines de novo and relies on salvaging them from the host. yu.edu This dependency makes the parasite's purine (B94841) transport system a critical target for antimalarial drug development. The primary transporter responsible for purine uptake is the P. falciparum equilibrative nucleoside transporter 1 (PfENT1). yu.edunih.gov

Specific inhibition of PfENT1 can block the proliferation of the parasite at submicromolar concentrations. nih.gov Structural and functional studies reveal that PfENT1 facilitates the transport of nucleosides like inosine (B1671953) into the parasite. nih.govresearchgate.net The transporter operates via a "rocker switch" mechanism, alternating between outward-facing and inward-facing conformations to move substrates across the parasite's plasma membrane. nih.gov

While direct inhibition data for this compound on PfENT1 is not available, potent small-molecule inhibitors of PfENT1 have been identified. nih.gov These inhibitors typically bind within the central cavity of the transporter, occupying the substrate-binding site and locking the protein in a conformation that prevents transport. nih.gov Given that PfENT1 has only 17% sequence identity with its human counterpart (hENT1), it represents a promising target for selective drug design, and furan-containing structures remain an area of interest for developing such specific inhibitors. nih.gov

The antiamoebic properties of furan (B31954) derivatives can be understood by studying the well-established drug Diloxanide (B1670642) furoate. Diloxanide furoate is a prodrug that, upon oral administration, is hydrolyzed in the gastrointestinal tract to release its active form, diloxanide. patsnap.comdrugbank.comdrugbank.com It is primarily used as a luminal amebicide to treat asymptomatic intestinal amebiasis caused by Entamoeba histolytica. drugbank.comdrugbank.com

The drug acts directly on the trophozoites of E. histolytica within the intestinal lumen, destroying them before they can form cysts. drugbank.comnih.gov This luminal action ensures a high concentration of the active drug at the site of infection. patsnap.comnih.gov Although its precise molecular target is not fully elucidated, the primary mechanism is believed to involve the disruption of essential metabolic processes within the parasite. patsnap.com

The molecular mechanism of diloxanide is thought to be the inhibition of protein synthesis in the parasite. drugbank.comdrugbank.com This action is based on the structural similarity of its dichloroacetamide group to the antibiotic chloramphenicol. nih.gov By blocking protein synthesis, diloxanide effectively halts the growth and replication of E. histolytica trophozoites, ultimately leading to cell death and preventing the progression to more invasive forms of the disease. patsnap.comnih.gov This mechanism of disrupting protein synthesis is a key feature of its antiparasitic efficacy. nih.gov

Antimicrobial Properties

The furan nucleus is a core component of many compounds demonstrating a broad range of antimicrobial activities. ijabbr.com Derivatives have been synthesized and tested against various pathogenic bacteria and fungi, showing potential for the development of new antimicrobial agents. ontosight.ai

Furan derivatives have shown notable antibacterial activity against both Gram-positive and Gram-negative bacteria. ijabbr.comnih.gov Studies on various N-phenylfuran-2-carboxamide analogues have demonstrated their potential to combat drug-resistant strains. For instance, N-(4-bromophenyl)furan-2-carboxamide was found to be effective against clinically isolated, drug-resistant bacteria, including Methicillin-resistant Staphylococcus aureus (MRSA) and Klebsiella pneumoniae. nih.gov

The antibacterial effect of these compounds is often evaluated by determining their Minimum Inhibitory Concentration (MIC), which is the lowest concentration of the compound that prevents visible growth of a bacterium.

Table 1: In Vitro Antibacterial Activity of Selected Furan Derivatives

| Compound/Derivative | Bacterium | Strain Type | MIC (µg/mL) | Reference |

|---|---|---|---|---|

| N-(4-bromophenyl)furan-2-carboxamide | Staphylococcus aureus | MRSA | - | nih.gov |

| N-(4-bromophenyl)furan-2-carboxamide | Klebsiella pneumoniae | NDM-positive | - | nih.gov |

| 3-aryl-3(furan-2-yl) propanoic acid deriv. | Escherichia coli | - | 64 | ijabbr.com |

| 2,4-disubstituted furan deriv. (8A) | Staphylococcus aureus | Gram-positive | >100 | researchgate.net |

In addition to antibacterial properties, furan-based compounds have been investigated for their antifungal efficacy. nih.gov Candida albicans, an opportunistic pathogenic yeast, is a common target in these studies. researchgate.net The emergence of drug-resistant Candida strains necessitates the development of novel antifungal agents, and furan derivatives represent a promising scaffold. researchgate.net

Synthetic naphthofuranquinone derivatives, for example, have been shown to be effective against drug-resistant C. albicans, including its more resilient biofilm and hyphal forms. nih.gov The antifungal activity is typically quantified by MIC and Minimum Fungicidal Concentration (MFC), which is the lowest concentration that results in fungal death. nih.gov

Table 2: In Vitro Antifungal Activity of Selected Furan Derivatives

| Compound/Derivative | Fungus | Activity Metric | Concentration (µM) | Reference |

|---|---|---|---|---|

| Naphthofuranquinone (TCH-1140) | Candida albicans (ATCC90029) | MIC | 2.9 | nih.gov |

| Naphthofuranquinone (TCH-1142) | Candida albicans (ATCC90029) | MIC | 2.9 | nih.gov |

| Naphthofuranquinone (TCH-1140) | Candida albicans (ATCC10231) | MIC | 5.8 | nih.gov |

Antineoplastic and Antiproliferative Investigations

The furan ring is a key pharmacophore in many compounds with demonstrated anticancer activity. nih.gov Furan-2-carboxamides, in particular, have shown potent antiproliferative effects against a variety of cancer cell lines. nih.gov

The cytotoxic effects of furan-based compounds have been evaluated against a panel of human cancer cell lines. For instance, a series of carbamothioyl-furan-2-carboxamide derivatives were tested for their anticancer potential against hepatocellular carcinoma (HepG2, Huh-7) and breast cancer (MCF-7) cell lines. nih.govmdpi.com One derivative, p-tolylcarbamothioyl)furan-2-carboxamide, demonstrated significant activity against HepG2 cells, with a cell viability of 33.29% at a concentration of 20 μg/mL. nih.gov Another study on furan-based compounds identified two derivatives that exhibited good cytotoxic activity against MCF-7 cells, with IC50 values of 4.06 and 2.96 μM. nih.gov

Similarly, a series of novel furan-2(3H)-one derivatives were synthesized and evaluated for their in vitro cytotoxicity against hepatocellular carcinoma (HepG-2), colorectal carcinoma (HCT116), and breast adenocarcinoma (MCF-7) cell lines. rsc.org Several of these compounds demonstrated superior cytotoxic activities against these cell lines. rsc.org For example, against the HCT116 cell line, one compound showed superior cytotoxicity, while others exhibited robust activity. rsc.org Against the MCF-7 cell line, three compounds displayed superior cytotoxic activities. rsc.org In the context of the HepG-2 cell line, five compounds all exhibited superior cytotoxic actions. rsc.org

Anthra[2,3-b]furan-3-carboxamides, which also contain a furan-carboxamide core, have shown high antiproliferative potency against a panel of wild-type and drug-resistant tumor cell lines, including the leukemia cell line K562. reactionbiology.com The resistance indices for these compounds were close to or less than 1, indicating their effectiveness against drug-resistant cells. reactionbiology.com The cytotoxic influence of other novel compounds has also been investigated against HepG-2, HCT-116, and MCF-7 carcinoma cells, with some showing promising cell growth inhibitory effects. nih.gov

The anticancer activity of furan-containing compounds is often attributed to their interaction with key cellular targets and pathways. One such target is the microtubule network, which is crucial for cell division. A novel furan-2-carboxamide derivative was identified as a microtubule-stabilizing agent, inducing mitotic arrest and promoting apoptosis in cancer cells. nih.gov Another study discovered a furanone analog with sub-micromolar anti-cancer potency that was found to inhibit tubulin polymerization. nih.gov Furan derivatives have also been shown to cause a significant reduction in the cellular microtubule network of MCF-7 cells and exhibit excellent β-tubulin polymerization inhibition activity. nih.gov

The PI3K/Akt signaling pathway is another critical pathway often dysregulated in cancer. While direct evidence for this compound is pending, related structures are being investigated for their interaction with components of this pathway. The development of dual tubulin and kinase inhibitors is an emerging strategy in cancer therapy, offering the potential for increased efficacy and lower toxicities. nih.gov

Studies on anthra[2,3-b]furan-3-carboxamides have revealed that these compounds can form stable intercalative complexes with DNA and attenuate the activity of topoisomerase 1 and 2, enzymes critical for DNA replication and repair. reactionbiology.com Furthermore, some of these derivatives were found to decrease the activity of selected human protein kinases in vitro, suggesting that they may act on multiple intracellular targets. reactionbiology.com Cell cycle analysis of breast cancer MCF-7 cells treated with certain furan-based compounds demonstrated that these compounds induced cell cycle arrest at the G2/M phase and an accumulation of cells in the pre-G1 phase, suggesting that cell death occurs via apoptosis. nih.gov

Enzyme Modulation and Inhibition

The ability of small molecules to modulate the activity of specific enzymes is a cornerstone of modern pharmacology. Furan-containing amides and structurally related compounds have been investigated for their inhibitory effects on various enzymes, including those involved in neurotransmission and pigmentation.

Acetylcholinesterase (AChE) is a key enzyme in the cholinergic nervous system, responsible for the breakdown of the neurotransmitter acetylcholine. Inhibitors of AChE are used in the treatment of Alzheimer's disease to enhance cholinergic neurotransmission. nih.gov

Several studies have explored the AChE inhibitory potential of furan-containing derivatives. For example, novel benzofuran-based 1,2,4-triazole (B32235) derivatives have been synthesized and evaluated for their AChE inhibitory activity. nih.gov One such derivative, bearing a 2,5-dimethoxyphenyl moiety, showed high potency against AChE with an IC50 value of 0.55 ± 1.00 µM. nih.gov Similarly, 2-aryl benzofuran (B130515) derivatives have demonstrated inhibitory activity against cholinesterases. researchgate.net While some of these compounds were more potent against butyrylcholinesterase (BChE), a related enzyme, they still exhibited some level of AChE inhibition. nih.gov For instance, certain 2-arylbenzofuran derivatives showed moderate inhibitory effects on AChE with IC50 values of 81.2 µM and 40.5 µM. nih.gov

Furthermore, a series of 1,3,4-oxadiazole (B1194373) derivatives, some of which contain a furan-2-yl moiety, have been investigated as AChE inhibitors. acs.org The inhibitory potency of these compounds was found to be influenced by the nature of the substituents on the aromatic rings. acs.org These findings suggest that the furan-amide scaffold present in this compound could potentially interact with the active site of AChE, a hypothesis that could be explored through further experimental and computational studies.

Tyrosinase is a copper-containing enzyme that plays a crucial role in melanin (B1238610) biosynthesis. nih.gov Inhibitors of tyrosinase are of interest for the treatment of hyperpigmentation disorders and are also used in cosmetics for skin lightening. researchgate.net

While direct studies on this compound are not available, research on structurally related compounds provides insights into potential tyrosinase inhibitory activity. Phenolic compounds with a 2-phenylbenzo[d]thiazole scaffold have been identified as potent tyrosinase inhibitors. researchgate.net The number, type, and position of hydroxyl groups on the phenyl ring are strongly linked to their inhibitory efficacy. nih.gov For example, a benzothiazole (B30560) derivative with a 2,4-dihydroxyphenyl group exhibited an IC50 value of 0.2 ± 0.01 μM, which is 55-fold more potent than kojic acid, a well-known tyrosinase inhibitor. nih.govmdpi.com Kinetic studies revealed that this compound acts as a competitive inhibitor. nih.govmdpi.com

Thiazole (B1198619) derivatives have also demonstrated significant tyrosinase inhibitory activity. nih.gov Some thiazolopyrimidine derivatives have shown IC50 values in the micromolar range. nih.gov Additionally, some derivatives of thiazoles are known to be noncompetitive tyrosinase inhibitors. nih.gov The structural similarities between these active compounds and this compound, particularly the presence of substituted aromatic rings, suggest that it could also exhibit tyrosinase inhibitory properties. The chlorine substituents on the phenyl rings of this compound may influence its interaction with the enzyme's active site. nih.govmdpi.com

Information regarding "this compound" is currently unavailable in the public domain.

Extensive research has been conducted to gather information on the chemical compound "this compound" focusing on its biological activities as per the requested outline. However, no specific data or research articles corresponding to this exact compound could be located in the searched scientific literature.

The investigation sought to detail the following aspects of the compound's activity:

Quinone Oxidoreductase-2 Inhibition by Furan-Amidine Series

Glycosidase Inhibition Studies (e.g., α-glucosidase, α-amylase) and Supporting Molecular Docking

Anti-inflammatory Potential and Associated Pharmacological Actions

Other Documented Biological Activities of this compound Analogues

While the search yielded information on various furan-containing compounds and other heterocyclic structures with biological activities such as anti-inflammatory effects nih.govmdpi.comnih.govresearchgate.netmdpi.com, quinone oxidoreductase-2 inhibition nih.govmdpi.comnih.gov, and glycosidase inhibition nih.govnih.govtubitak.gov.tr, none of the available resources specifically mention or provide data for "this compound".

Therefore, it is not possible to provide an article on the specified topics for this particular chemical compound at this time. Further research and publication in the scientific community would be required for such information to become available.

Computational Chemistry and Molecular Modeling

Quantum Chemical Calculations for Electronic Structure and Reactivity Prediction

Quantum chemical calculations, particularly those based on Density Functional Theory (DFT), are instrumental in understanding the electronic nature of a molecule. core.ac.ukmdpi.com These methods can determine optimized molecular geometry, vibrational frequencies, and electronic properties that govern molecular reactivity. core.ac.uk

Key parameters derived from DFT studies include the energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The HOMO represents the ability of a molecule to donate an electron, while the LUMO represents its ability to accept an electron. nih.gov The energy gap between the HOMO and LUMO is a critical indicator of molecular stability and reactivity; a larger gap suggests higher stability and lower reactivity. ajchem-a.com For furan (B31954) and its derivatives, DFT calculations have been used to analyze charge transfer within the molecule. core.ac.uk

Another valuable output is the Molecular Electrostatic Potential (MEP) surface. The MEP map provides a visual representation of the charge distribution across the molecule, highlighting regions that are electron-rich (nucleophilic) and electron-poor (electrophilic). researchgate.net This information is crucial for predicting how the molecule might interact with other molecules, such as biological receptors or substrates. nih.govresearchgate.net For instance, in related heterocyclic compounds, MEP analysis has identified electronegative atoms like nitrogen as potential sites for electrophilic attack. ajchem-a.com

Table 1: Key Parameters from Quantum Chemical Calculations

| Parameter | Description | Predicted Significance for N,5-bis(2-chlorophenyl)-2-furamide |

|---|---|---|

| HOMO Energy | Energy of the highest occupied molecular orbital; relates to electron-donating ability. | Indicates potential for oxidation and interaction with electron-deficient species. |

| LUMO Energy | Energy of the lowest unoccupied molecular orbital; relates to electron-accepting ability. | Indicates potential for reduction and interaction with electron-rich species. |

| HOMO-LUMO Gap | Energy difference between HOMO and LUMO; indicates chemical reactivity and kinetic stability. | A larger gap would suggest higher stability. |

| Molecular Electrostatic Potential (MEP) | Visualizes electrostatic potential on the electron density surface. | Identifies likely sites for non-covalent interactions, such as hydrogen bonding and electrophilic/nucleophilic attacks. |

Molecular Docking Studies of this compound and Analogues with Biological Targets

Molecular docking is a computational technique used to predict the preferred orientation of one molecule (a ligand) when bound to a second (a receptor, typically a protein). researchgate.net This method is fundamental in drug discovery for screening virtual libraries of compounds against a specific biological target. The output includes a docking score, which estimates the binding affinity, and a predicted binding pose, which reveals key intermolecular interactions like hydrogen bonds, hydrophobic interactions, and van der Waals forces. nih.gov

While specific docking studies on this compound are not prominent, research on analogous furan-carboxamide structures demonstrates their potential to interact with various enzymes. For example, furan/thiophene-2-carboxamide derivatives have been docked into the active sites of urease and cholinesterase enzymes, with the results confirming experimental findings of inhibitory activity. researchgate.net Similarly, other furan derivatives have been studied for their interactions with neuroinflammatory targets and proteins linked to type 2 diabetes. researchgate.netnih.gov

A hypothetical docking study of this compound would involve placing it into the binding site of a selected protein. The furan core, the amide linker, and the two chlorophenyl rings would be assessed for their contributions to binding. The chlorine atoms could participate in halogen bonding, while the phenyl rings could form π-π stacking or hydrophobic interactions with protein residues. nih.gov The amide group is a classic hydrogen bond donor and acceptor.

Table 2: Illustrative Data from a Hypothetical Molecular Docking Study

| Biological Target | Predicted Binding Affinity (kcal/mol) | Key Interacting Residues (Hypothetical) | Types of Interaction |

|---|---|---|---|

| Protein Kinase | -8.5 | Leu83, Val91, Ala145 | Hydrophobic Interactions |

| Lys85, Asp157 | Hydrogen Bonds (with amide group) | ||

| Cyclooxygenase (COX) | -7.9 | Tyr385, Ser530, Arg120 | Hydrogen Bonds, π-Sulfur, Hydrophobic |

| Phe518, Val349 | π-π Stacking (with chlorophenyl rings) |

Molecular Dynamics Simulations for Ligand-Protein Interaction Characterization

Following molecular docking, Molecular Dynamics (MD) simulations offer a more dynamic and rigorous assessment of the ligand-protein complex. nih.gov MD simulations model the movements of atoms and molecules over time, providing insights into the stability and conformational dynamics of the complex in a simulated physiological environment. nih.gov

Key metrics analyzed from MD simulations include the Root Mean Square Deviation (RMSD) and Root Mean Square Fluctuation (RMSF). A stable RMSD for the protein and the ligand over the simulation time suggests that the complex is stable and the ligand does not dissociate from the binding pocket. nih.govnih.gov RMSF analysis identifies which parts of the protein are flexible and which are rigid upon ligand binding. nih.gov

Furthermore, MD trajectories can be used to calculate binding free energy using methods like Molecular Mechanics Poisson-Boltzmann Surface Area (MM-PBSA). This provides a more accurate estimation of binding affinity than docking scores alone. Studies on other ligand-protein systems show that MD simulations are crucial for confirming the stability of docked poses and understanding the energetic contributions of different interactions. nih.govuoa.gr For this compound, an MD simulation would verify whether the docked pose is maintained over time and characterize the dynamic nature of its interactions with the target protein.

Quantitative Structure-Activity Relationship (QSAR) Modeling for Predictive Biological Activity

Quantitative Structure-Activity Relationship (QSAR) is a computational modeling method that aims to find a statistical relationship between the chemical structures of a series of compounds and their biological activity. researchgate.net By developing a QSAR model, the activity of new, unsynthesized compounds can be predicted.

A QSAR study involves calculating a set of molecular descriptors (physicochemical, topological, electronic, etc.) for a series of compounds with known activities. A mathematical model is then generated to correlate these descriptors with the activity. For instance, a QSAR study on furan-3-carboxamides successfully found a correlation between physicochemical parameters and antimicrobial activity. nih.gov Similarly, 3D-QSAR models for other heterocyclic compounds have provided insights into the structural features necessary for activity, such as the favorable placement of hydrogen bond donors or hydrophobic groups. nih.gov

To develop a QSAR model including this compound, a dataset of structurally related furan-carboxamides with measured biological activity against a specific target would be required. The resulting model could then predict the activity of the title compound and guide the design of more potent analogues.

Table 3: Example of a QSAR Model Equation

| Model Equation | Statistical Parameters | Interpretation |

|---|---|---|

| pIC₅₀ = 0.5 * (XlogP) - 0.02 * (TPSA) + 1.2 * (Num_H_Donors) + C | R² = 0.85 | Predicts that biological activity (pIC₅₀) increases with lipophilicity (XlogP) and number of hydrogen bond donors. |

| Q² = 0.78 | Activity is predicted to decrease with increasing topological polar surface area (TPSA). The model shows good statistical validity and predictive power. |

In Silico ADME Prediction (excluding absorption/metabolism/excretion data)

In silico ADME (Absorption, Distribution, Metabolism, Excretion) prediction is a critical step in early-stage drug discovery to evaluate the drug-like properties of a compound. nih.govmdpi.com These predictions help to identify candidates that are more likely to have favorable pharmacokinetic profiles, reducing late-stage failures. nih.gov

Various physicochemical properties can be calculated to predict a compound's behavior. These include molecular weight (MW), lipophilicity (logP), topological polar surface area (TPSA), and the number of hydrogen bond donors and acceptors. nih.gov These parameters are often evaluated against established guidelines like Lipinski's Rule of Five, which suggests that poor oral bioavailability is more likely when a compound violates multiple rules (e.g., MW > 500, logP > 5). nih.gov

For this compound, predicted values for these properties can be obtained from computational tools and databases like PubChem. uni.lu These predictions suggest that the compound has a high predicted lipophilicity (XlogP = 5.1), which may influence its solubility and distribution. uni.lu

Table 4: Predicted Physicochemical and Drug-Likeness Properties of this compound

| Property | Predicted Value uni.lu | Significance |

|---|---|---|

| Molecular Formula | C₁₇H₁₁Cl₂NO₂ | Defines the elemental composition. |

| Molecular Weight | 332.18 g/mol | Within Lipinski's rule (<500), suggesting potential for good permeability. |

| XlogP3 | 5.1 | Indicates high lipophilicity; slightly violates Lipinski's rule (>5). May impact solubility and distribution. |

| Hydrogen Bond Donors | 1 | Within Lipinski's rule (≤5). |

| Hydrogen Bond Acceptors | 3 | Within Lipinski's rule (≤10). |

| Topological Polar Surface Area (TPSA) | 56.2 Ų | Suggests good potential for oral bioavailability (typically <140 Ų). nih.gov |

| Rotatable Bonds | 3 | Indicates low conformational flexibility (typically ≤10 for good bioavailability). |

Data sourced from PubChem CID 4493814. uni.lu

Degradation Pathways and Environmental Fate Academic Perspective

Thermal Decomposition and Fragmentation Mechanisms of Furan (B31954) and Amide Linkages (e.g., Free Radical Pathways)

The thermal stability of N,5-bis(2-chlorophenyl)-2-furamide is dictated by the strength of its covalent bonds, particularly within the furan ring and the amide linkage. In the absence of specific pyrolysis data for this compound, the degradation mechanisms can be inferred from studies on related furan and amide structures.

Under thermal stress, the furan ring is susceptible to cleavage. The C-O bonds within the furan ring are typically the most labile. Thermal decomposition can initiate through homolytic cleavage, leading to the formation of radical species. For instance, the atmospheric oxidation of furan, initiated by hydroxyl radicals, proceeds via addition to the C2/C5 positions, forming unstable adduct radicals that can lead to ring-opening. While not a thermal decomposition in the strictest sense, this highlights the reactivity of the furan ring.

The amide bond (C-N) is relatively stable, but at elevated temperatures, it can undergo cleavage. Two primary pathways for amide bond cleavage under pyrolytic conditions are possible:

Homolytic Cleavage: The C-N bond breaks, forming a carbonyl radical and an amino radical.

McLafferty-type Rearrangement: This is less likely in this specific molecule due to the lack of a gamma-hydrogen on the N-phenyl substituent.

A study on the mass spectral fragmentation of 2,5-bis(p-substituted-phenyl)furans revealed that the fragmentation patterns are influenced by the nature of the substituents. researchgate.net For this compound, electron impact mass spectrometry would likely show initial fragmentation around the amide linkage and cleavage of the chlorophenyl groups. Research on the fragmentation of a similar prodrug, 2,5-bis(4-amidinophenyl)furan-bis-O-methylamidoxime, indicated that an unusual homolytic bond cleavage was a common fragmentation pathway. nih.gov This suggests that radical-mediated fragmentation is a significant degradation route for such furan derivatives.

Table 1: Postulated Thermal Decomposition Products of this compound

| Precursor Compound | Potential Decomposition Products | Fragmentation Pathway |

| This compound | 2-chlorophenyl radical, 5-(2-chlorophenyl)-2-furoyl radical | Homolytic cleavage of the amide C-N bond |

| This compound | 2-chloraniline, 5-(2-chlorophenyl)-2-furoic acid | Hydrolysis (in the presence of water) |

| This compound | Ring-opened dicarbonyl compounds | Furan ring cleavage |

Disclaimer: This table is illustrative and based on general principles of organic chemistry and fragmentation patterns of related compounds. Specific experimental data for this compound is not available.

Biotransformation and Microbial Degradation of Furan-Containing Compounds in Experimental Systems

The biotransformation of this compound in experimental systems would likely involve enzymatic activities capable of acting on the furan ring, the amide bond, and the chlorinated aromatic rings.

The metabolism of furan-containing compounds often proceeds via oxidation of the furan ring by cytochrome P450 enzymes. nih.gov This can lead to the formation of reactive electrophilic intermediates like epoxides or cis-enediones. nih.gov These reactive metabolites can then conjugate with cellular nucleophiles such as glutathione. nih.gov For instance, the metabolism of furan itself leads to the formation of cis-2-butene-1,4-dial (BDA), a reactive dialdehyde. nih.gov The biotransformation of this compound could follow a similar pathway, initiated by the oxidation of the furan ring.

The presence of chlorophenyl groups suggests that microbial degradation could also play a role. Bacteria, particularly species of Pseudomonas and Burkholderia, are known to degrade chlorinated benzenes. mdpi.com The degradation of less chlorinated benzenes is often initiated by dioxygenase enzymes, leading to the formation of chlorocatechols which are further metabolized. mdpi.com The two chlorophenyl groups in this compound could be subject to such microbial action, potentially leading to dechlorination and ring cleavage.

The amide linkage can be susceptible to hydrolysis by amidase enzymes, which are widespread in microorganisms. This would cleave the molecule into 5-(2-chlorophenyl)-2-furoic acid and 2-chloroaniline. These intermediates would then be subject to further degradation.

Table 2: Potential Biotransformation Products of this compound in Experimental Systems

| Precursor Compound | Potential Biotransformation Products | Enzymatic Process |

| This compound | 5-(2-chlorophenyl)-2-furoic acid, 2-chloroaniline | Amidase-mediated hydrolysis |

| This compound | Ring-opened dicarbonyl derivatives | Cytochrome P450-mediated oxidation |

| 2-chloroaniline | Chlorocatechols | Dioxygenase-mediated oxidation |

| 5-(2-chlorophenyl)-2-furoic acid | Further hydroxylated and ring-opened products | Various oxidative enzymes |

Disclaimer: This table presents hypothetical biotransformation products based on known metabolic pathways for related chemical structures. Specific metabolic studies on this compound have not been reported.

Photodegradation Studies and Stability Assessment

The photodegradation of this compound would be influenced by its ability to absorb ultraviolet (UV) radiation and the subsequent photochemical reactions. The aromatic nature of the furan and chlorophenyl rings suggests that this compound will absorb light in the UV region.

Upon absorption of UV light, the molecule can be excited to a higher energy state, leading to several possible degradation pathways:

Photocleavage: The energy from the absorbed photon can lead to the homolytic cleavage of bonds, particularly the C-Cl bonds on the phenyl rings or the bonds within the furan ring, generating free radicals.

Photooxidation: In the presence of oxygen and photosensitizers, reactive oxygen species (ROS) such as singlet oxygen and hydroxyl radicals can be formed, which can then attack the furan ring and the aromatic systems. The furan ring is known to be susceptible to photooxidation.

Photoisomerization: UV radiation can sometimes induce isomerization of the furan ring, although this is generally a less common pathway for substituted furans.

The presence of chlorine atoms on the phenyl rings can significantly influence photodegradation. The carbon-chlorine bond can be susceptible to photolytic cleavage, leading to the formation of phenyl radicals and free chlorine radicals. These radicals can then initiate a cascade of further reactions. The environmental fate of chlorinated dioxins and furans, which are structurally related, is known to be influenced by photolysis, although they are generally persistent. reviewboard.cadcceew.gov.aunih.govosti.gov

Implications for Persistence and Transformation in Controlled Research Environments

Based on the analysis of its structural components, this compound is expected to exhibit a degree of persistence in controlled research environments, particularly in the absence of specific degradative conditions.

Thermal Stability: The compound is likely to be stable at moderate temperatures, but susceptible to decomposition at elevated temperatures, leading to a complex mixture of smaller molecules through radical-based fragmentation.

Biological Stability: In sterile environments, the compound will be persistent. However, in the presence of specific microbial consortia or enzyme preparations, it is expected to undergo biotransformation, primarily through oxidation of the furan ring and hydrolysis of the amide bond. The chlorinated nature of the phenyl rings may contribute to its recalcitrance to biodegradation.

Photochemical Stability: The compound is predicted to be susceptible to photodegradation upon exposure to UV light. The rate and extent of this degradation will be highly dependent on the experimental conditions.

Future Research Directions and Translational Perspectives

Exploration of Novel Synthetic Pathways and Diversified Analogues of N,5-bis(2-chlorophenyl)-2-furamide

Future synthetic exploration of this compound could focus on developing more efficient and versatile synthetic routes to enable the generation of a diverse library of analogues. A diversity-oriented synthesis approach could be employed to systematically modify the core structure. nih.gov Key areas for modification would include the substitution patterns on both phenyl rings and bioisosteric replacement of the furan (B31954) core.

Potential synthetic strategies could involve:

Microwave-assisted organic synthesis (MAOS): To accelerate reaction times and improve yields for the amide bond formation between 5-(2-chlorophenyl)-2-furoic acid and 2-chloroaniline.

Flow chemistry: For a more controlled and scalable synthesis, which would be crucial for future large-scale production.

Palladium-catalyzed cross-coupling reactions: To introduce a wider variety of substituents on the phenyl rings, thereby modulating the electronic and steric properties of the molecule.

A hypothetical library of analogues for future synthesis and evaluation is presented in Table 1.

Table 1: Hypothetical Analogues of this compound for Future Synthesis This table is a representation of potential future research and does not reflect existing data.

| Compound ID | R1 Substitution (on N-phenyl ring) | R2 Substitution (on 5-phenyl ring) | Synthetic Strategy |

|---|---|---|---|

| FuranAmide-001 | 4-fluoro | 4-methoxy | Suzuki Coupling |

| FuranAmide-002 | 3-trifluoromethyl | 3-nitro | Buchwald-Hartwig Amination |

| FuranAmide-003 | 2,4-dichloro | 2,4-difluoro | Amide Coupling with EDC/HOBt |

Advanced Mechanistic Elucidation using Proteomics and Metabolomics in Cellular Models

To understand the biological effects of this compound, future studies should employ advanced "omics" technologies. Proteomics and metabolomics can provide a global, unbiased view of the cellular response to compound treatment, offering insights into its mechanism of action.

Proteomics:

Target Identification: Techniques such as thermal proteome profiling (TPP) or chemical proteomics could be used to identify the direct protein targets of this compound in relevant cell lines.

Pathway Analysis: Quantitative proteomics (e.g., SILAC or TMT labeling) can reveal changes in protein expression levels upon treatment, highlighting the cellular pathways that are modulated by the compound.

Metabolomics:

Metabolic Reprogramming: Untargeted metabolomics using mass spectrometry can identify alterations in the cellular metabolome, indicating which metabolic pathways are affected. This could reveal, for example, impacts on energy metabolism, lipid metabolism, or amino acid synthesis.

Biomarker Discovery: Changes in specific metabolite levels could serve as biomarkers of the compound's activity in preclinical models.

Rational Design of Targeted Therapeutic Agents Based on the this compound Scaffold

Once a primary biological target of this compound is identified through proteomic studies, a rational drug design campaign can be initiated. The this compound structure would serve as a scaffold for the development of more potent and selective therapeutic agents.

Structure-based drug design (SBDD) would be a key approach, involving:

Structural Biology: Determining the co-crystal structure of the initial hit compound bound to its protein target using X-ray crystallography or cryo-electron microscopy.

Computational Modeling: Using the structural information to perform in silico modifications to the scaffold to enhance binding affinity and selectivity.

Iterative Synthesis and Testing: Synthesizing the designed analogues and evaluating their biological activity, feeding the results back into the design cycle.

A prospective design strategy is outlined in Table 2.

Table 2: Prospective Rational Design Strategy for Scaffold Optimization This table is a representation of potential future research and does not reflect existing data.

| Design Phase | Technique | Objective |

|---|---|---|

| Phase 1: Hit-to-Lead | Molecular Docking | Predict binding modes of analogues. |

| Free Energy Perturbation (FEP) | Computationally predict changes in binding affinity. | |

| Phase 2: Lead Optimization | Structure-Activity Relationship (SAR) | Establish relationships between chemical structure and biological activity. |

Development of High-Throughput Screening Assays for Identification of Related Bioactive Compounds

To discover other bioactive molecules with a similar mechanism of action or that target the same biological pathway as this compound, high-throughput screening (HTS) assays are essential. The development of robust and miniaturized assays is a critical step.

Types of HTS assays that could be developed include:

Biochemical Assays: If the target is an enzyme, an assay measuring enzyme activity (e.g., using fluorescence or luminescence) could be developed.

Cell-based Assays: These assays measure a cellular response, such as cell viability, apoptosis, or the expression of a reporter gene.

High-Content Screening (HCS): An imaging-based approach that can measure multiple cellular parameters simultaneously, providing more detailed information about the compound's effects.

The validation of hits from HTS would involve the use of various biophysical methods to confirm direct binding to the target protein. nih.gov

Integration with Chemoinformatics and Artificial Intelligence for Expedited Discovery of Furan-Amide Derivatives

Chemoinformatics and artificial intelligence (AI) are powerful tools that can significantly accelerate the drug discovery process for furan-amide derivatives.

Future applications in this area would include:

Virtual Screening: Using machine learning models trained on known bioactive molecules to screen large virtual libraries of compounds and identify those with a high probability of being active.

De Novo Drug Design: Employing generative AI models to design novel molecules based on the this compound scaffold with optimized properties.

Predictive Modeling: Developing quantitative structure-activity relationship (QSAR) models to predict the biological activity and physicochemical properties of unsynthesized analogues. mdpi.com

By integrating these computational approaches with experimental validation, the discovery and optimization of novel furan-amide derivatives can be made more efficient and cost-effective.

Q & A

Q. Optimization Tips :

- Purity : Purify via column chromatography (silica gel, ethyl acetate/hexane gradient) or recrystallization (ethanol/water).

- Yield Improvements : Pre-dry reactants, use excess 2-furoyl chloride (1.2–1.5 eq), and monitor reaction progress via TLC.

Example Protocol :

A related compound, N-(2-benzoylphenyl)-5-methyl-2-furamide, was synthesized using 5-methylfuran-2-carbonyl chloride and aminobenzophenone derivatives under similar conditions .

Basic: How is this compound characterized structurally, and what spectroscopic benchmarks are critical?

Q. Methodological Answer :

- Nuclear Magnetic Resonance (NMR) :

- ¹H NMR : Identify aromatic protons (δ 6.5–8.5 ppm), furan ring protons (δ 6.3–7.2 ppm), and amide NH (δ 8.0–10.0 ppm, broad).

- ¹³C NMR : Carbonyl (C=O) at ~160–165 ppm; furan carbons at ~110–150 ppm.

- Infrared (IR) : Amide C=O stretch (~1650–1680 cm⁻¹), aromatic C-Cl stretch (~550–600 cm⁻¹).

- Mass Spectrometry (MS) : Molecular ion peak matching m/z 343.2 (C₁₈H₁₂Cl₂NO₂).

Data Validation :

Compare with PubChem entries for analogous compounds (e.g., CID 899171, a 5-(2-chlorophenyl)furan-2-carboxamide derivative) .

Advanced: How can researchers resolve contradictions in reported biological activity data for this compound?

Methodological Answer :

Discrepancies may arise from:

- Assay Variability : Differences in cell lines (e.g., HeLa vs. HEK293), incubation times, or solvent controls (DMSO vs. ethanol).

- Dosage Effects : Non-linear dose-response curves due to solubility limits (e.g., >50 µM in aqueous buffers).

Q. Resolution Strategies :

- Standardized Protocols : Use validated assays (e.g., MTT for cytotoxicity) with internal controls (e.g., doxorubicin).

- Solubility Testing : Pre-screen in DMSO/PBS mixtures and use surfactants (e.g., Tween-80) for hydrophobic compounds.

- Replicate Studies : Conduct triplicate experiments with independent syntheses to confirm reproducibility.

Example : A study on structurally similar N-(4-chlorophenyl)-5-methylfuro[3,2-b]pyridine-2-carboxamide highlighted dose-dependent antifungal activity, resolving earlier inconsistencies via rigorous solvent standardization .

Advanced: What computational approaches predict the compound’s interaction with biological targets?

Q. Methodological Answer :

- Molecular Docking : Use AutoDock Vina or Schrödinger Suite to model binding to targets (e.g., cyclooxygenase-2).

- Pharmacophore Mapping : Identify critical features (amide group, chlorophenyl rings) using tools like LigandScout.

- MD Simulations : Assess stability of ligand-protein complexes (e.g., 100 ns simulations in GROMACS).

Case Study :

For 5-(2-chlorophenyl)-N-(2-methoxyphenyl)furan-2-carboxamide (CID 899171), docking studies predicted strong hydrogen bonding with Tyr355 and hydrophobic interactions with Val523 in COX-2 .

Advanced: How do structural modifications (e.g., halogen substitution) alter the compound’s bioactivity?

Q. Methodological Answer :

- Halogen Effects : Replace Cl with F or Br to modulate electronic (inductive effects) and steric properties.

- SAR Table :

| Modification | Activity Change (vs. Parent Compound) | Reference |

|---|---|---|

| 2-Cl → 2-F | Reduced cytotoxicity, enhanced solubility | |

| 5-Cl → 5-CF₃ | Increased antifungal potency |

Q. Experimental Design :

- Synthesize analogs via parallel synthesis.

- Test in enzyme inhibition assays (e.g., IC₅₀ for kinases) and compare with parent compound.

Advanced: What strategies mitigate challenges in scaling up synthesis without compromising purity?

Q. Methodological Answer :

- Process Optimization :

- Replace column chromatography with recrystallization (e.g., ethanol/water mixtures).

- Use flow chemistry for continuous amide coupling.

- Quality Control :

- Implement in-line FTIR for real-time monitoring.

- Validate purity via HPLC (C18 column, acetonitrile/water mobile phase).

Case Study :

A scaled synthesis of N-(5-chloro-2-pyridyl)bis(trifluoromethanesulfonimide) achieved 99% purity via recrystallization, avoiding costly chromatography .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.